molecular formula C19H16F3N5O5 B11491157 4,5-dimethoxy-2-[({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoic acid

4,5-dimethoxy-2-[({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoic acid

Cat. No.: B11491157
M. Wt: 451.4 g/mol
InChI Key: BFFNYEWFUMGJON-UHFFFAOYSA-N
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Description

4,5-DIMETHOXY-2-(2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes methoxy groups, a trifluoromethyl phenyl group, and a tetrazole ring

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4,5-DIMETHOXY-2-(2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group and the tetrazole ring are known to enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other benzoic acid derivatives with methoxy and trifluoromethyl groups. Compared to these compounds, 4,5-DIMETHOXY-2-(2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOIC ACID is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C19H16F3N5O5

Molecular Weight

451.4 g/mol

IUPAC Name

4,5-dimethoxy-2-[[2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]acetyl]amino]benzoic acid

InChI

InChI=1S/C19H16F3N5O5/c1-31-14-7-12(18(29)30)13(8-15(14)32-2)23-16(28)9-27-25-17(24-26-27)10-3-5-11(6-4-10)19(20,21)22/h3-8H,9H2,1-2H3,(H,23,28)(H,29,30)

InChI Key

BFFNYEWFUMGJON-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)C(F)(F)F)OC

Origin of Product

United States

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